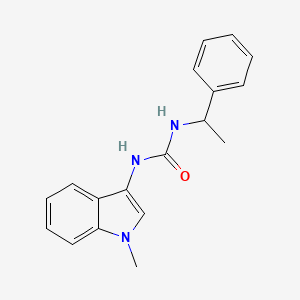

1-(1-methyl-1H-indol-3-yl)-3-(1-phenylethyl)urea

Description

Properties

IUPAC Name |

1-(1-methylindol-3-yl)-3-(1-phenylethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O/c1-13(14-8-4-3-5-9-14)19-18(22)20-16-12-21(2)17-11-7-6-10-15(16)17/h3-13H,1-2H3,(H2,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUJDSJAQWQBIQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)NC2=CN(C3=CC=CC=C32)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methyl-1H-indol-3-yl)-3-(1-phenylethyl)urea typically involves the reaction of 1-methyl-1H-indole-3-carboxylic acid with phenylethylamine in the presence of a coupling reagent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-(1-methyl-1H-indol-3-yl)-3-(1-phenylethyl)urea can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: The urea moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The phenylethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: Oxidized derivatives of the indole ring.

Reduction: Corresponding amines.

Substitution: Substituted urea derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that 1-(1-methyl-1H-indol-3-yl)-3-(1-phenylethyl)urea exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds with similar urea structures demonstrate broad-spectrum activity against National Cancer Institute (NCI)-60 human cancer cell lines, suggesting a potential role for this compound in cancer therapy .

Case Study: In Vitro Antiproliferative Screening

A study synthesized several urea derivatives and tested them against different cancer types, revealing that certain derivatives exhibited lethal effects on melanoma and renal cancer cell lines. The promising results from these studies indicate that further exploration of this compound could lead to the development of effective anticancer agents .

Neuropharmacological Applications

The indole structure of this compound is known for its neuroprotective properties. Compounds with similar frameworks have been investigated for their potential to treat neurodegenerative disorders due to their ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress.

Urease Inhibition

Urease inhibitors are crucial in treating conditions related to excessive urease activity, such as kidney stones and peptic ulcers. Research into urea derivatives has highlighted their potential as effective urease inhibitors, which could be applicable in developing treatments for these conditions. The structural similarities between this compound and known urease inhibitors suggest it may also possess this property .

Comparative Analysis of Related Compounds

To illustrate the uniqueness of this compound, the following table compares it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(1-methyl-1H-indol-3-yl)-3-(pyridin-4-yl)urea | Indole core + pyridine | Enhanced solubility and different receptor interactions |

| 5-Methoxyindole derivatives | Indole core + methoxy group | Exhibits enhanced neuroprotective effects |

| 1-(2-fluorophenyl)-3-(4-chlorophenyl)urea | Urea core + fluorophenyl | Notable for selective activity against specific cancer types |

This comparison highlights how the specific combination of functional groups in this compound may confer distinct biological activities compared to its analogs .

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-indol-3-yl)-3-(1-phenylethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the urea moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

1-(1-methyl-1H-indol-3-yl)-3-phenylurea: Lacks the phenylethyl group, which may affect its biological activity.

1-(1H-indol-3-yl)-3-(1-phenylethyl)urea: Lacks the methyl group on the indole ring, which can influence its chemical reactivity and interactions.

1-(1-methyl-1H-indol-3-yl)-3-(2-phenylethyl)urea: Has a different substitution pattern on the phenylethyl group, potentially altering its properties.

Uniqueness

1-(1-methyl-1H-indol-3-yl)-3-(1-phenylethyl)urea is unique due to its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of both the methyl group on the indole ring and the phenylethyl group on the urea moiety provides a distinct set of interactions and properties compared to similar compounds.

Biological Activity

1-(1-methyl-1H-indol-3-yl)-3-(1-phenylethyl)urea is a synthetic organic compound belonging to the class of urea derivatives. Its structure features an indole ring substituted with a methyl group at the 1-position and a phenylethyl group at the 3-position of the urea moiety. This unique configuration contributes to its potential biological activities, particularly in medicinal chemistry, where it has been studied for applications in oncology and neuropharmacology.

The molecular formula of this compound is C16H18N2O. The compound's structural characteristics enhance its biological activity and stability, making it a subject of interest in various pharmacological studies.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, potentially affecting signaling pathways involved in tumor growth and survival.

- Neuropharmacological Effects : Due to its indole structure, this compound may interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the indole moiety plays a critical role in modulating receptor interactions, particularly with serotonin receptors, which are implicated in mood regulation and neuroprotection.

Comparative Analysis with Analogous Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds is essential:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-(1-methyl-1H-indol-3-yl)-3-(pyridin-4-yl)urea | Indole core + pyridine | Enhanced solubility and different receptor interactions |

| 5-Methoxyindole derivatives | Indole core + methoxy group | Exhibits neuroprotective effects |

| 3-(Phenethyl)urea | Lacks the indole core | Simpler structure; primarily studied for urea properties |

The specific combination of functional groups in this compound may confer distinct biological activities compared to its analogs.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound as a complement inhibitor. For instance, derivatives based on similar structures have demonstrated significant inhibition of complement pathways, which are crucial in immune response regulation. In one study, optimized derivatives exhibited IC50 values as low as 13 nM against C9 deposition through various complement pathways .

Another research effort focused on structural modifications to enhance biological activity. High-throughput screening identified several analogs that effectively inhibited complement activation without affecting other critical pathways like C3 and C4 . This suggests that targeted modifications can lead to more potent therapeutic agents derived from the original structure.

Q & A

Basic Research Questions

Q. What are the established synthetic routes and characterization methods for 1-(1-methyl-1H-indol-3-yl)-3-(1-phenylethyl)urea?

- Synthesis : The compound is typically synthesized via coupling reactions between indole derivatives and substituted phenylurea precursors. For example, the indole core can be generated using Fischer indole synthesis, followed by urea bond formation via reaction with isocyanates or carbodiimides under anhydrous conditions .

- Characterization : Nuclear Magnetic Resonance (NMR; ¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical for confirming structure and purity. X-ray crystallography may be used to resolve 3D conformation, particularly for understanding steric effects in activity .

Q. How is the preliminary biological activity of this compound assessed in vitro?

- Methodology : Standard in vitro assays include enzyme inhibition studies (e.g., complement system inhibition ) and cytotoxicity screening using cell lines (e.g., cancer or immune cells). Dose-response curves are generated to determine IC₅₀ values. Solubility is optimized using dimethyl sulfoxide (DMSO) or cyclodextrin-based carriers .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes) influence the compound’s inhibitory activity?

- SAR Analysis : Systematic substitution at the indole N-methyl or phenylethyl groups is performed to assess activity. For instance, replacing the methyl group with bulkier alkyl chains (e.g., ethyl or isopropyl) can alter steric hindrance, impacting target binding . Computational tools like molecular docking (AutoDock Vina) predict binding affinities to complement proteins or other targets .

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data across studies?

- Approach : Cross-validate experimental conditions (e.g., buffer pH, assay temperature) and purity verification via HPLC. For example, discrepancies in IC₅₀ values may arise from impurities in synthesized batches . Meta-analyses of published datasets, adjusting for methodological variability, are recommended .

Q. What strategies optimize the balance between solubility and bioactivity for this compound?

- Methods : Introduce hydrophilic groups (e.g., methoxy or hydroxyethyl) on the phenyl ring or indole nitrogen to enhance aqueous solubility without disrupting key interactions. Solubility is quantified via shake-flask assays, while activity is monitored in parallel .

Q. What mechanistic insights exist for its interaction with biological targets?

- Techniques : Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) measure binding kinetics with complement proteins or receptors. For example, SPR revealed nanomolar affinity for C5aR1, a complement receptor . Mutagenesis studies on target proteins identify critical binding residues .

Q. How is the compound evaluated in vivo, and what models are appropriate?

- Models : Rodent models of inflammatory or autoimmune diseases (e.g., rheumatoid arthritis) are used. Pharmacokinetic parameters (half-life, bioavailability) are assessed via LC-MS/MS of plasma samples. Dosing regimens are optimized to mitigate off-target effects .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.